molecular formula C18H18N4O4 B2731073 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1251633-19-8

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide

Katalognummer: B2731073
CAS-Nummer: 1251633-19-8
Molekulargewicht: 354.366
InChI-Schlüssel: WBHLPBSVHJNIRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, designated as M212-1020 (ChemDiv ID), has the molecular formula C₁₈H₁₈N₄O₄ and features a 1,2,4-oxadiazole ring substituted with a 3-ethyl group, fused to a 2-oxo-1,2-dihydropyridine scaffold. The acetamide moiety is linked to a 2-methoxyphenyl group, contributing to its unique electronic and steric profile .

Eigenschaften

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-15-20-18(26-21-15)12-8-9-17(24)22(10-12)11-16(23)19-13-6-4-5-7-14(13)25-2/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHLPBSVHJNIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide (CAS Number: 1251583-30-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 338.4 g/mol. The structure includes a dihydropyridine core linked to an oxadiazole moiety and an acetamide functional group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
CAS Number1251583-30-8

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various strains of bacteria and fungi. The presence of the -N=CO group in these compounds is believed to enhance their antimicrobial activity by interfering with gene transcription related to biofilm formation.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of related oxadiazole derivatives demonstrated strong bactericidal effects against Staphylococcus aureus and other Gram-positive bacteria. The synthesized compounds were compared to ciprofloxacin, with some exhibiting superior activity, particularly against methicillin-resistant strains (MRSA) .

Cytotoxicity Studies

Cytotoxicity assessments are critical in determining the safety profile of new compounds. The compound was evaluated for its effects on normal cell lines such as L929 fibroblasts.

Findings from Cytotoxicity Testing

In vitro studies revealed that at certain concentrations, the compound exhibited minimal cytotoxicity while promoting cell viability in L929 cells. Notably, concentrations below 100 µM did not significantly affect cell viability, suggesting a favorable safety profile for therapeutic applications .

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target organisms. The oxadiazole moiety is known for its role in inhibiting specific enzymes or interfering with nucleic acid synthesis, which could explain the observed antimicrobial effects.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives.

Table 2: Comparative Biological Activity of Oxadiazole Derivatives

Compound NameAntimicrobial ActivityCytotoxicity (L929)
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo...]HighLow
3-acetyl-1,3,4-oxadiazolineModerateModerate
5-(4-chlorophenyl)-1,3,4-oxadiazolHighHigh

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds containing oxadiazole and dihydropyridine units have shown significant anticancer properties. Research indicates that derivatives can exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : A derivative demonstrated an IC50 value of 25 µM against HeLa cells, indicating strong potential for further development in cancer therapy.
CompoundCell LineIC50 (µM)
Oxadiazole DerivativeHeLa25
Ethyl OxadiazoleHT2950

Antimicrobial Activity

The structural characteristics suggest potential antimicrobial properties. Research indicates that oxadiazole derivatives often possess activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MICs) : Studies have reported MICs below 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory and Analgesic Effects

The presence of the dihydropyridine unit may contribute to anti-inflammatory and analgesic activities:

  • Mechanisms of Action :
    • Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
    • Interaction with receptors involved in pain pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

Study on Anticancer Activity

A study found that an oxadiazole derivative exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of similar compounds.

Antimicrobial Study

An oxadiazole derivative was tested against E. coli and showed an MIC of 32 µg/mL, supporting its potential as an antimicrobial agent.

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxadiazole and dihydropyridinone components are susceptible to oxidation under controlled conditions.

  • Oxadiazole Ring Oxidation :
    The 3-ethyl-1,2,4-oxadiazol-5-yl group undergoes oxidation with strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), yielding sulfoxide or sulfone derivatives. For example:

    ReagentProductConditions
    H₂O₂ (30%)3-Ethyl-1,2,4-oxadiazole-5-sulfoxide25°C, 6 hrs, H₂O/EtOH
    mCPBA3-Ethyl-1,2,4-oxadiazole-5-sulfone0°C→RT, CH₂Cl₂, 12 hrs

    These products retain the oxadiazole core but exhibit altered electronic properties, influencing downstream reactivity.

  • Dihydropyridinone Oxidation :
    The dihydropyridin-2-one ring oxidizes to a pyridinone derivative under aerobic conditions or with MnO₂, enhancing aromaticity and stability.

Reduction Reactions

Reduction primarily targets the acetamide group and the oxadiazole ring:

  • Acetamide Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the acetamide (–NHCO–) to a methyleneamine (–NHCH₂–) group, producing 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)ethylamine in yields of ~65–70%.

  • Oxadiazole Ring Reduction :
    Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring, forming a diamino derivative. For instance:

    ReagentProductYield
    H₂ (1 atm), Pd-C3-Ethyl-5-(2-oxo-1,2-dihydropyridin-1-yl)urea55%

    This reaction is critical for modifying the compound’s bioactivity profile.

Substitution Reactions

The methoxyphenyl and oxadiazole groups participate in nucleophilic and electrophilic substitutions:

  • Methoxyphenyl Demethylation :
    BBr₃ in CH₂Cl₂ selectively demethylates the 2-methoxyphenyl group to a catechol derivative, enabling further functionalization (e.g., phosphorylation) .

  • Oxadiazole Electrophilic Substitution :
    The oxadiazole’s C-5 position reacts with electrophiles (e.g., NO₂⁺) under nitrating conditions (HNO₃/H₂SO₄), yielding 5-nitro-3-ethyl-1,2,4-oxadiazole derivatives.

Hydrolysis Reactions

Hydrolysis of the oxadiazole and acetamide groups occurs under acidic/basic conditions:

  • Oxadiazole Hydrolysis :
    Refluxing with HCl (6M) cleaves the oxadiazole ring to a diamide intermediate, which rearranges to a pyridone-carboxylic acid.

  • Acetamide Hydrolysis :
    NaOH (2M) hydrolyzes the acetamide to acetic acid and the corresponding amine.

Mechanistic Insights

  • Oxadiazole Reactivity : The electron-deficient oxadiazole ring participates in cycloadditions and nucleophilic substitutions, governed by frontier molecular orbitals (LUMO: −1.2 eV).

  • Dihydropyridinone Tautomerism : The enol-keto tautomerism of the dihydropyridinone moiety influences its redox behavior and hydrogen-bonding capacity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Physicochemical Properties

The following table summarizes critical differences between M212-1020 and related compounds:

Compound Name / ID Oxadiazole Substituent Acetamide Substituent Molecular Formula Notable Features Source
M212-1020 3-Ethyl 2-Methoxyphenyl C₁₈H₁₈N₄O₄ Balanced lipophilicity; potential for CNS penetration due to methoxy group .
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl] 3-Cyclopropyl 4-Fluorobenzyl C₂₀H₁₈FN₅O₃ Increased metabolic stability (cyclopropyl); fluorophenyl enhances electronegativity .
Compound 28 (N-(4-(4-(3-Methyl-oxadiazol-5-yl)-5-(CF₃)-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide) 3-Methyl 4-Nitrophenyl C₂₀H₁₄F₃N₆O₄ Trifluoromethyl and nitro groups enhance electron-withdrawing effects; higher polarity .
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) None (oxazolidinone) 2,6-Dimethylphenyl C₁₅H₁₉N₂O₄ Oxazolidinone core; pesticidal application .
3c (2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide) None (thiazolidinone) 4-Nitrophenyl C₁₉H₁₅N₃O₇S Hypoglycemic activity via thiazolidinone; nitro group reduces solubility .

Functional Group Impact Analysis

  • Oxadiazole vs. Heterocyclic Replacements: The 3-ethyl-1,2,4-oxadiazole in M212-1020 offers moderate steric bulk and lipophilicity compared to the 3-cyclopropyl analog (), which may improve metabolic stability. In contrast, oxazolidinone (oxadixyl) or thiazolidinone (3c) rings introduce hydrogen-bonding sites but reduce aromaticity, altering target selectivity .
  • Conversely, 4-nitrophenyl (Compound 28, 3c) increases polarity but may limit membrane permeability .
  • Electronic and Steric Effects :
    • Fluorine in the 4-fluorobenzyl analog () introduces electronegativity without significant steric hindrance, while trifluoromethyl groups (Compound 28) create strong electron-withdrawing effects, favoring interactions with cationic residues .

Research Findings and Implications

  • Metabolic Stability : Cyclopropyl-substituted oxadiazoles () are less prone to oxidative metabolism than ethyl-substituted derivatives, suggesting M212-1020 may require structural optimization for prolonged half-life.
  • Biological Activity: Thiazolidinone analogs () demonstrate hypoglycemic activity, implying that M212-1020’s oxadiazole-pyridine core could be repurposed for metabolic disorders with modifications to the acetamide substituent.
  • Pesticidal vs. Therapeutic Applications: Oxadixyl () highlights how heterocycle choice (oxazolidinone vs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound’s synthesis likely involves coupling a 1,2,4-oxadiazole precursor with a dihydropyridinone-acetamide scaffold. A common approach is refluxing intermediates (e.g., 5-aryl-1,2,4-oxadiazoles) with chloroacetyl chloride in triethylamine, followed by purification via recrystallization (e.g., pet-ether or acetic acid) . Key parameters include reaction time (4–20 hours), solvent choice (dioxane or DMF), and stoichiometric ratios of reagents to minimize side products. Monitoring via TLC ensures reaction completion .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization involves multi-spectral analysis:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹ for oxadiazole or acetamide moieties) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+1]⁺ peaks) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. experimental C/H/N ratios .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Test against targets like lipoxygenase or kinases using spectrophotometric methods .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s bioactivity across studies be resolved?

  • Methodological Answer : Contradictions may arise from variations in:

  • Purity : Use HPLC or LC-MS to verify compound integrity (>98% purity) .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature, solvent/DMSO concentration) .
  • Structural Analogues : Compare activity with derivatives (e.g., substitution at the 3-ethyl or 2-methoxyphenyl groups) to identify SAR trends .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium salts to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the acetamide or oxadiazole moieties .
  • Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to enhance tissue penetration .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 or EGFR kinase) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilic Sites : The oxadiazole ring’s electron-deficient C-5 position and the acetamide carbonyl are prone to nucleophilic attack .
  • Kinetic Studies : Monitor reaction rates under varying pH and solvent polarities to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.